![molecular formula C19H20N4O3S2 B2445362 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1009410-58-5](/img/structure/B2445362.png)
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 .
Molecular Structure Analysis
The molecular structure of this compound includes a 2-methylpiperidin-1-yl group attached to a sulfonyl group, which is further attached to a benzamide group . The benzamide group is also attached to a thieno[2,3-d]pyrimidin-4-yl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 208.2±29.3 °C .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds structurally related to 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been synthesized and evaluated for their antibacterial activity. For instance, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives demonstrated significant activity towards Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. These findings highlight the potential of such compounds in addressing bacterial infections (Giri et al., 2017).
Anticancer Properties
Research has also explored the anticancer properties of related compounds. A study focusing on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents identified compounds demonstrating significant proapoptotic activity on melanoma cell lines. This suggests potential applications in the development of anticancer therapies (Yılmaz et al., 2015).
Complexation with Metal Ions
Another area of research involves the complexation of sulfonylated compounds with metal ions, such as Nickel (II) and Iron (II). Such studies are foundational for the development of new materials with potential pharmaceutical and catalytic applications. For example, tosylated 4-aminopyridine was synthesized and complexed with Ni(II) and Fe(II) ions, indicating the role these complexes could play in enhancing biological and catalytic potentials (Orie et al., 2021).
Antimicrobial and Anti-inflammatory Agents
Furthermore, thienopyrimidine derivatives have been synthesized and evaluated as antimicrobial and anti-inflammatory agents, exhibiting remarkable activity against fungi, bacteria, and inflammation. This underlines the versatility of thieno[2,3-d]pyrimidine compounds in medicinal chemistry and their potential as broad-spectrum therapeutic agents (Tolba et al., 2018).
Herbicidal Activity
Additionally, research on sulfonanilides with a pyrimidinyl-containing group at the 2′-position has uncovered their potential as herbicides, offering a broad spectrum of weed control, including Echinochloa oryzicola, without injury to rice plants. This highlights the agricultural applications of such compounds (Yoshimura et al., 2011).
Orientations Futures
The future directions for this compound could involve further development and evaluation of its potential uses. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity . This suggests that “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” could also be evaluated for similar or other potential therapeutic applications.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-4-2-3-10-23(13)28(25,26)15-7-5-14(6-8-15)18(24)22-17-16-9-11-27-19(16)21-12-20-17/h5-9,11-13H,2-4,10H2,1H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRAGZNNWFOQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


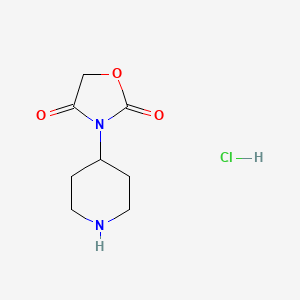
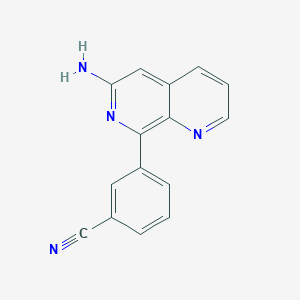


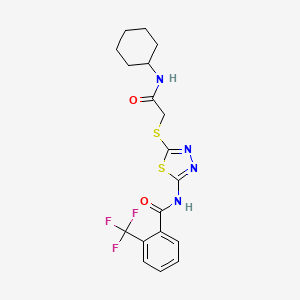
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)
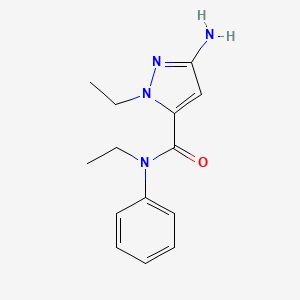
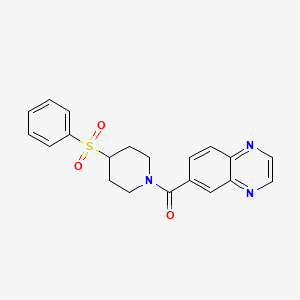
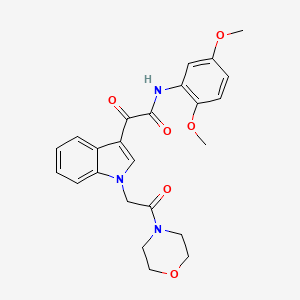
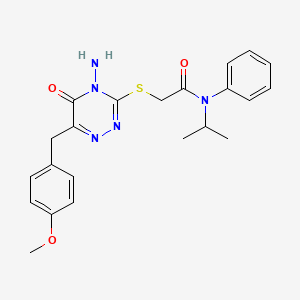
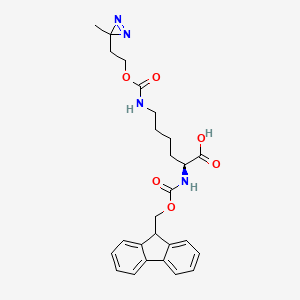

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)